3-Iodo-1-methyl-1H-indazole-6-carboxylic acid is a chemical compound with the molecular formula C9H7IN2O2 and a molecular weight of 302.07 g/mol. It is classified as an indazole derivative, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This compound is notable for its iodine substitution at the 3-position and a carboxylic acid functional group at the 6-position, making it a valuable building block in medicinal chemistry and organic synthesis. The compound's IUPAC name is 3-iodo-1-methyl-1H-indazole-6-carboxylic acid, and it has been assigned the CAS number 1363381-70-7 .
The synthesis of 3-iodo-1-methyl-1H-indazole-6-carboxylic acid typically involves several key methodologies:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that can enhance yield and purity.
The molecular structure of 3-iodo-1-methyl-1H-indazole-6-carboxylic acid can be represented by its SMILES notation: CN1/N=C(/I)C2=C1C=C(C(=O)O)C=C2
. The structure features:
The structural configuration allows for various chemical interactions that are significant in its applications in medicinal chemistry .
3-Iodo-1-methyl-1H-indazole-6-carboxylic acid can undergo several types of chemical reactions:
These reactions illustrate its utility as a versatile intermediate in organic synthesis.
The mechanism of action for 3-iodo-1-methyl-1H-indazole-6-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. The indazole moiety can mimic natural substrates or inhibitors, allowing it to modulate biological pathways effectively. For instance, it may inhibit specific enzymes by binding to their active sites, thereby influencing cellular processes related to neurological or inflammatory conditions .
The physical and chemical properties of 3-iodo-1-methyl-1H-indazole-6-carboxylic acid include:
These properties are critical for determining its handling, storage, and application in laboratory settings.
3-Iodo-1-methyl-1H-indazole-6-carboxylic acid has several significant applications:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0